molecular formula C13H11IN2O2S2 B3316984 S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate CAS No. 955738-30-4

S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Cat. No. B3316984
CAS RN: 955738-30-4
M. Wt: 418.3 g/mol
InChI Key: DEEDYCTZWNAXOA-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Two series of novel urea- and amide-functionalized 2,4-disubstituted thiazole derivatives were efficiently synthesized and characterized by 1H nuclear magnetic resonance, 13C nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .


Molecular Structure Analysis

Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions is of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Chemical Reactions Analysis

Huang et al. (2014) reported an environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without using any catalyst .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of ITT involves the inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis. ITT has also been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell growth. By inhibiting HDACs, ITT can induce the expression of tumor suppressor genes and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
ITT has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential steps in tumor metastasis. ITT has been found to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. ITT has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of ITT is its potent anti-tumor activity, making it a promising candidate for cancer therapy. ITT has also been found to exhibit low toxicity towards normal cells, indicating its selectivity towards cancer cells. However, ITT's mechanism of action is not fully understood, and further studies are required to elucidate its pharmacokinetics and pharmacodynamics.

Future Directions

The potential applications of ITT in scientific research are vast, and many future directions can be explored. One possible direction is the development of ITT-based drug formulations for cancer therapy. The efficacy of ITT in combination with other chemotherapy drugs can also be investigated. The mechanism of action of ITT can be further elucidated through structural studies and proteomics analysis. The potential applications of ITT in other diseases, such as neurodegenerative disorders, can also be explored.
Conclusion:
In conclusion, S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate or ITT is a promising compound that exhibits potent anti-tumor activity and has potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of tubulin polymerization and HDAC activity, leading to cell cycle arrest and apoptosis. While further studies are required to fully understand its mechanism of action and pharmacokinetics, ITT's potential applications in cancer therapy and other diseases make it a promising candidate for future research.

Scientific Research Applications

ITT has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. ITT has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for cancer therapy.

Safety and Hazards

The safety and hazards of these compounds can vary widely and should always be handled with appropriate precautions. For example, the compound 2-Amino-4-(4-iodophenyl)thiazole has a signal word of “Warning” and precautionary statements including “Avoid breathing dust/fume/gas/mist/vapours/spray” and "Wear protective gloves/protective clothing/eye protection/face protection" .

properties

IUPAC Name

S-[2-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEDYCTZWNAXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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S-(2-((4-(4-iodophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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